molecular formula C12H11N3S B1526785 4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile CAS No. 1249162-37-5

4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile

Cat. No. B1526785
M. Wt: 229.3 g/mol
InChI Key: VFIFVTFLNDXWMW-UHFFFAOYSA-N
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Description

“4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile” is a chemical compound that belongs to the family of thiazole and benzamide derivatives. It has a molecular formula of C12H11N3S and a molecular weight of 229.3 g/mol .


Molecular Structure Analysis

The molecular structure of “4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile” consists of a benzonitrile group attached to a thiazole ring via an aminoethyl chain .


Physical And Chemical Properties Analysis

“4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile” has a molecular weight of 229.3 g/mol . Other physical and chemical properties such as boiling point and storage conditions were not available in the search results.

Scientific Research Applications

Microbial Interaction with Pharmaceuticals

  • A study by Nödler et al. (2012) investigated the interaction between the antibiotic sulfamethoxazole (SMX) and microbial processes in water treatment. They explored the abiotic transformation of SMX under denitrifying conditions, leading to the formation and subsequent retransformation of transformation products. This research highlights the complex interactions between pharmaceuticals and microbial processes in aquatic environments (Nödler, Licha, Barbieri, & Pérez, 2012).

Antimicrobial Coatings

  • Research by El‐Wahab et al. (2014) focused on the synthesis of a coumarin–thiazole derivative with potent antimicrobial activity. This compound was incorporated into polyurethane coatings to assess its antimicrobial efficacy. The study provides insights into the application of thiazole derivatives in enhancing the antimicrobial properties of surface coatings, showcasing their potential in creating hygienic surfaces resistant to microbial colonization (El‐Wahab, El-Fattah, El-Khalik, Nassar, & Abdelall, 2014).

Biochemical Imaging

Green Chemistry in Synthesis

  • Gao et al. (2020) reviewed recent advancements in the synthesis of benzothiazole compounds aligned with green chemistry principles. The review discussed environmentally friendly synthetic routes for benzothiazole derivatives, emphasizing the importance of sustainable practices in chemical synthesis (Gao, Liu, Zuo, Feng, & Gao, 2020).

properties

IUPAC Name

4-[2-(1-aminoethyl)-1,3-thiazol-4-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S/c1-8(14)12-15-11(7-16-12)10-4-2-9(6-13)3-5-10/h2-5,7-8H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIFVTFLNDXWMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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